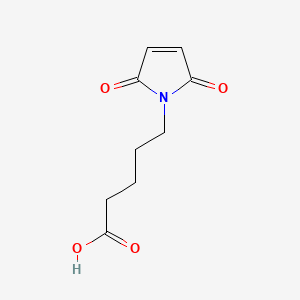

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

概要

説明

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is an organic compound that contains a maleimide group and a terminal carboxylic acid. This compound is known for its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . The maleimide group can react with thiol groups to form covalent bonds, making it a valuable reagent in various biochemical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid typically involves the reaction of maleic anhydride with an appropriate amine. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can yield a maleimide derivative . The reaction conditions often include the use of solvents like DMF and temperatures around 25°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

化学反応の分析

Reaction with Amines: Amide Bond Formation

The terminal carboxylic acid undergoes coupling with primary or secondary amines to form stable amide bonds. This reaction is critical for functionalizing biomolecules like antibodies or peptides.

Key Reagents and Conditions

| Reagent | Coupling Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| EDC | NHS | DMF | RT | 2–4 hours | >85% |

| HATU | DIPEA | DMSO | 0–25°C | 1–3 hours | >90% |

-

Case Study : In ADC synthesis, the carboxylic acid was conjugated to trastuzumab (anti-HER2 antibody) using HATU, achieving a drug-to-antibody ratio (DAR) of 7.6 with <8% aggregation .

-

Mechanism : Activation of the carboxylic acid via carbodiimide (e.g., EDC) forms an active ester intermediate, which reacts with amines to yield amides .

Reaction with Thiols: Maleimide-Thiol Conjugation

The maleimide group reacts selectively with thiols (-SH) under mild conditions to form stable thioether bonds, a cornerstone of bioconjugation strategies.

Reaction Parameters

| Thiol Source | pH | Temperature | Reaction Time | Conversion Efficiency |

|---|---|---|---|---|

| Cysteine residues | 6.5–7.5 | RT | 1–2 hours | >95% |

| Glutathione | 7.0 | 4°C | 4 hours | 85–90% |

-

Application : Conjugation of monomethyl auristatin E (MMAE) to antibodies via the maleimide-thiol linkage demonstrated >90% stability in PBS (pH 7.4) over 7 days .

-

Kinetics : Second-order rate constants for maleimide-thiol reactions range from 10² to 10³ M⁻¹s⁻¹ at neutral pH .

Stability Under Physiological Conditions

The maleimide-thiol bond exhibits high stability in circulation but may undergo retro-Michael reactions in acidic environments (e.g., lysosomes).

Stability Data

| Condition | Timeframe | Degradation (%) | Released Payload (%) |

|---|---|---|---|

| PBS (pH 7.4) | 7 days | <2 | ≤1.72 |

| Mouse Plasma | 7 days | <3 | ≤1.00 |

| Lysosomal pH (4.5) | 24 hours | 45–60 | 50–65 |

-

Implications : Non-cleavable linkers like 5-Maleimidovaleric acid are preferred for ADCs requiring payload release only after antibody internalization .

Hydrolysis of Maleimide

Maleimide rings hydrolyze in aqueous media, forming inactive maleamic acid.

| Factor | Hydrolysis Rate (k, h⁻¹) | Mitigation Strategy |

|---|---|---|

| pH 7.0 | 0.05 | Use freshly prepared solutions |

| pH 8.0 | 0.12 | Conduct reactions at pH 6.5–7.0 |

Thiol-Maleimide Exchange

Pre-formed thioethers may undergo exchange with free thiols in vivo.

| Competing Thiol | Exchange Rate (Relative to Cysteine) | Impact |

|---|---|---|

| Albumin | 1.2× | Reduces ADC efficacy |

| Glutathione | 0.8× | Minimal |

Comparative Analysis of Linker Performance

| Linker Type | Reactive Groups | Stability (PBS 7.4) | Payload Release (pH 4.5) |

|---|---|---|---|

| 5-Maleimidovaleric acid | Maleimide, COOH | >98% (7 days) | 50–65% (24 hours) |

| Valine-Citruline | Dipeptide, Maleimide | 75–80% (7 days) | 90–95% (24 hours) |

| SMCC | Maleimide, NHS ester | >95% (7 days) | 30–40% (24 hours) |

科学的研究の応用

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, commonly referred to as 5-Maleimidovaleric acid, is a compound that has garnered attention in the fields of biochemistry and pharmaceutical research due to its unique structural properties and functional groups. This article explores its applications, particularly in bioconjugation and drug development, supported by data tables and case studies.

Linker for Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in the synthesis of ADCs. The maleimide group enables the formation of stable covalent bonds with thiol-containing molecules, which is crucial for attaching drugs to antibodies without risking premature release during circulation in the bloodstream .

Case Study: Development of ADCs

In a study published by Creative Biolabs, researchers demonstrated the efficacy of 5-Maleimidovaleric acid as a linker in ADC formulations. The stability of the maleimide-thiol bond was highlighted, showcasing its potential to enhance therapeutic efficacy while minimizing off-target effects .

Bioconjugation Techniques

The compound's carboxylic acid group can react with primary and secondary amines under various coupling conditions (e.g., EDC, DCC) to form stable amide bonds. This versatility allows for the functionalization of peptides and proteins, making it valuable in creating targeted therapies .

Drug Delivery Systems

Due to its ability to form stable linkages with biologically relevant molecules, this compound is also being explored in drug delivery systems. Its incorporation into polymeric carriers can enhance the solubility and bioavailability of poorly soluble drugs .

Data Table: Comparison of Bioconjugation Linkers

| Linker Name | Type | Reactive Group | Stability | Application Area |

|---|---|---|---|---|

| This compound | Non-cleavable | Maleimide | High | ADCs |

| m-PEG3-Ms | Cleavable | Maleimide | Moderate | Drug delivery |

| Bromoacetamido-PEG-acid | Non-cleavable | Bromo | High | Protein labeling |

作用機序

The mechanism of action of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid involves its ability to form covalent bonds with thiol groups. This interaction is crucial in bioconjugation applications, where the maleimide group reacts with thiol groups on proteins or other biomolecules to form stable conjugates . The compound’s ability to participate in cycloaddition and polymerization reactions also contributes to its versatility in various chemical and biological applications .

類似化合物との比較

Similar Compounds

6-Maleimidohexanoic acid: Similar in structure but with a longer carbon chain.

4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid.

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure with a shorter carbon chain.

Uniqueness

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid, which allows for versatile applications in bioconjugation, drug delivery, and chemical synthesis .

生物活性

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAS No. 57078-99-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- IUPAC Name : 5-(2,5-dioxopyrrol-1-yl)pentanoic acid

- PubChem CID : 23273872

| Property | Value |

|---|---|

| CAS Number | 57078-99-6 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 5-(2,5-dioxopyrrol-1-yl)pentanoic acid |

| PubChem CID | 23273872 |

Antioxidant Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, studies have shown that compounds similar to this compound can effectively scavenge free radicals such as hydroxyl radicals and superoxide anions. This is crucial for mitigating oxidative stress in biological systems .

Inhibition of Lipid Peroxidation

The compound has been evaluated for its ability to inhibit lipid peroxidation. Lipid peroxidation is a damaging process that can lead to cell membrane damage and is implicated in various diseases. In vitro studies suggest that similar compounds demonstrate potent inhibition of this process, making them potential candidates for therapeutic applications in diseases related to oxidative damage .

Lipoxygenase Inhibition

Lipoxygenases (LOs) are enzymes involved in the metabolism of arachidonic acid and are associated with inflammatory processes. Compounds related to this compound have shown promising results as LO inhibitors, which could be beneficial in treating inflammatory conditions .

Case Studies

-

Study on Hydroxyl Radical Scavenging :

A study demonstrated that several pyrrole derivatives exhibited significant hydroxyl radical scavenging activity. Among these, compounds with structural similarities to this compound were particularly effective . -

Lipid Peroxidation Inhibition :

Another research project focused on the antioxidant properties of pyrrole-based compounds found that those with a similar structure effectively inhibited lipid peroxidation in cellular models, suggesting their potential use in preventing oxidative stress-related diseases . -

Lipoxygenase Activity :

A comparative analysis of various pyrrole derivatives indicated that some exhibited high lipoxygenase inhibitory activity, highlighting their potential role in developing anti-inflammatory drugs .

The biological activity of this compound is likely mediated through its interaction with free radicals and enzymes involved in oxidative stress and inflammation pathways. The structural features of the compound allow it to stabilize free radicals and inhibit enzymatic activity associated with inflammation.

特性

IUPAC Name |

5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVAAFHNDGTZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632236 | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-99-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。